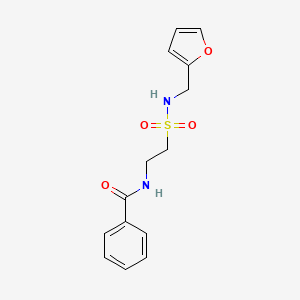

N-(2-(N-(furan-2-ylmethyl)sulfamoyl)ethyl)benzamide

説明

特性

IUPAC Name |

N-[2-(furan-2-ylmethylsulfamoyl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c17-14(12-5-2-1-3-6-12)15-8-10-21(18,19)16-11-13-7-4-9-20-13/h1-7,9,16H,8,10-11H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHLOQKZVDQKRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(N-(furan-2-ylmethyl)sulfamoyl)ethyl)benzamide typically involves the reaction of furan-2-ylmethanethiol with ethyl 2-bromoacetate to form an intermediate, which is then reacted with benzoyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of N-(2-(N-(furan-2-ylmethyl)sulfamoyl)ethyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

化学反応の分析

Types of Reactions

N-(2-(N-(furan-2-ylmethyl)sulfamoyl)ethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The benzamide moiety can be reduced to form corresponding amines.

Substitution: The sulfamoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, primary amines, and substituted benzamides, each with distinct chemical and biological properties .

科学的研究の応用

Scientific Research Applications

-

Antibacterial Activity

- The sulfonamide component of N-(2-(N-(furan-2-ylmethyl)sulfamoyl)ethyl)benzamide is recognized for its ability to inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts bacterial DNA synthesis and cell growth, suggesting its potential as an antibacterial agent.

-

Drug Discovery and Development

- Due to its unique structure, this compound may serve as a lead compound in the development of new drugs targeting bacterial infections. Its interaction with specific enzymes or receptors involved in bacterial metabolism could be explored through molecular docking simulations and enzyme inhibition assays.

-

Potential in Cancer Research

- Compounds with similar structural features have been investigated for their anticancer properties. The furan moiety may enhance the pharmacological profile of the compound, allowing it to interact with cancer-related biological targets.

- SARS-CoV-2 Inhibition

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including those structurally similar to N-(2-(N-(furan-2-ylmethyl)sulfamoyl)ethyl)benzamide). The results indicated significant inhibition of bacterial growth at specific concentrations, supporting the potential use of this compound in treating bacterial infections.

Case Study 2: Structure-Based Drug Design

Research involving structure-based drug design highlighted the importance of the furan moiety in enhancing binding affinity to biological targets. Computational studies indicated that modifications on the benzamide portion could lead to improved efficacy against specific bacterial strains.

Data Table: Comparison with Related Compounds

| Compound Name | Structural Features | Primary Use |

|---|---|---|

| N-(2-(N-(furan-2-ylmethyl)sulfamoyl)ethyl)benzamide | Furan + Sulfamoyl + Benzamide | Antibacterial |

| Sulfisoxazole | Sulfonamide + Furan | Antibacterial |

| Furosemide | Sulfonamide + Furan | Diuretic |

| Sulfadimidine | Sulfonamide + Aromatic Rings | Antibacterial |

作用機序

The mechanism of action of N-(2-(N-(furan-2-ylmethyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The furan ring is known to interact with enzymes and receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity. These interactions lead to the modulation of cellular processes, contributing to the compound’s biological effects .

類似化合物との比較

Structural Comparison with Similar Compounds

Table 1: Structural Features of Comparable Benzamide Derivatives

Key Observations:

Table 2: Reported Activities of Structural Analogs

Key Observations:

- Anticancer Potential: Benzothiazole-containing analogs () show high tumor uptake, suggesting that the target compound’s sulfamoyl group could be modified for similar applications .

- Enzyme Inhibition : Sulfamoyl groups in LMM11 and the target compound are critical for binding thioredoxin reductase, a common target in antifungal drug design .

Physicochemical and Pharmacokinetic Considerations

- Metabolic Stability : Thiazole or oxadiazole rings in analogs () resist enzymatic degradation, whereas the target compound’s simpler structure may undergo faster metabolism .

生物活性

N-(2-(N-(furan-2-ylmethyl)sulfamoyl)ethyl)benzamide is a compound that integrates a furan moiety with a sulfamoyl group and an ethylbenzamide structure. This unique combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, examining its mechanisms, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The structural formula of N-(2-(N-(furan-2-ylmethyl)sulfamoyl)ethyl)benzamide can be described as follows:

- Core Structure : Benzamide

- Functional Groups : Furan ring, Sulfamoyl group

- Molecular Formula : C₁₉H₂₄N₂O₃S

This structure allows for diverse interactions with biological targets, enhancing its potential efficacy as a therapeutic agent.

The biological activity of N-(2-(N-(furan-2-ylmethyl)sulfamoyl)ethyl)benzamide is primarily attributed to its ability to inhibit specific enzymes involved in critical metabolic pathways. Notably, compounds with sulfamoyl groups often exhibit antibacterial properties by inhibiting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts bacterial DNA synthesis and cell growth, suggesting that this compound may function similarly as an antibacterial agent.

Biological Activity Overview

Research indicates that compounds with similar structural features have demonstrated various biological activities:

- Antibacterial Activity : The sulfonamide component is known to inhibit bacterial growth by targeting folate synthesis pathways.

- Anticancer Potential : Some derivatives have shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and affecting cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to N-(2-(N-(furan-2-ylmethyl)sulfamoyl)ethyl)benzamide. Below are notable findings:

Comparative Analysis with Similar Compounds

To understand the unique properties of N-(2-(N-(furan-2-ylmethyl)sulfamoyl)ethyl)benzamide, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Primary Use |

|---|---|---|

| Sulfisoxazole | Sulfonamide + Furan | Antibacterial |

| Furosemide | Sulfonamide + Furan | Diuretic |

| Sulfadimidine | Sulfonamide + Aromatic Rings | Antibacterial |

The combination of a furan ring with a sulfamoyl group enhances the pharmacological profile of these compounds, potentially leading to improved efficacy compared to traditional sulfonamides.

Q & A

Q. Q1. What are the established synthetic routes for N-(2-(N-(furan-2-ylmethyl)sulfamoyl)ethyl)benzamide, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions:

- Sulfonation : Conducted under anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis of the sulfamoyl group .

- Amide Coupling : Uses carbodiimides (e.g., EDC/HOBt) in polar aprotic solvents like DMF or dichloromethane .

- Optimization Parameters :

- Temperature : Controlled gradients (0°C → RT → 50°C) stabilize intermediates .

- Catalysts : Lewis acids (e.g., ZnCl₂) enhance electrophilicity in nucleophilic substitutions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields 60–85% purity .

Structural Characterization Techniques

Q. Q2. Which analytical methods confirm the structural integrity of N-(2-(N-(furan-2-ylmethyl)sulfamoyl)ethyl)benzamide?

- 1H/13C NMR : Assigns proton environments (e.g., furan protons at δ 6.2–7.4 ppm) and sulfamoyl carbons .

- IR Spectroscopy : Detects S=O stretches (1150–1300 cm⁻¹) and amide C=O (1650 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₁₇N₂O₃S: 305.09) .

- HPLC-UV : Ensures >95% purity (C18 column, acetonitrile/water gradient) .

Biological Activity Profiling

Q. Q3. What in vitro assays are recommended for preliminary bioactivity evaluation?

- Antimicrobial : Broth microdilution (MIC determination against S. aureus and C. albicans) .

- Anticancer : MTT assay (IC₅₀ on HeLa cells; compare to cisplatin controls) .

- Enzyme Inhibition : Fluorometric assays for COX-2 or kinase activity (e.g., EGFR) .

Mechanistic Studies and Target Identification

Q. Q4. How can researchers elucidate the compound’s mechanism of action?

- Molecular Docking : Screen against PDB targets (e.g., EGFR kinase; docking score <−8 kcal/mol suggests strong binding) .

- SPR Analysis : Measure binding kinetics (e.g., kₐ = 1.2 × 10⁴ M⁻¹s⁻¹, k_d = 0.003 s⁻¹) .

- Transcriptomics : RNA-seq identifies upregulated apoptosis pathways (e.g., BAX/BCL2 ratio >2) .

Handling Contradictory Bioactivity Data

Q. Q5. How to resolve inconsistencies in reported bioactivities?

- Dose-Response Reevaluation : Test 0.1–100 μM range to exclude threshold effects .

- Metabolite Screening : Incubate with liver microsomes to detect inactive derivatives .

- Structural Analog Testing : Replace furan with thiophene; compare MIC shifts .

Comparative Structure-Activity Relationship (SAR) Analysis

Q. Q6. How do structural modifications influence bioactivity?

Stability and Storage Recommendations

Q. Q7. What are optimal storage conditions?

- Lyophilized Powder : −20°C under argon; desiccants prevent hydrolysis .

- DMSO Stocks : Aliquot (10 mM); avoid >3 freeze-thaw cycles .

- Light Sensitivity : Use amber vials; UV monitoring shows 10% degradation after 6 months .

Troubleshooting Low Reaction Yields

Q. Q8. How to improve sulfamoylation yields?

- Moisture Control : Anhydrous DMF with 4Å molecular sieves .

- Catalyst Screening : DMAP outperforms pyridine in accelerating sulfonyl transfer .

- Stepwise Heating : 0°C (30 min) → RT (2 hr) → 50°C (4 hr) stabilizes intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。